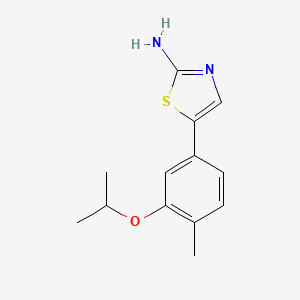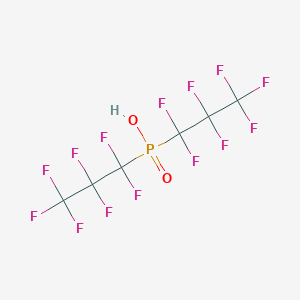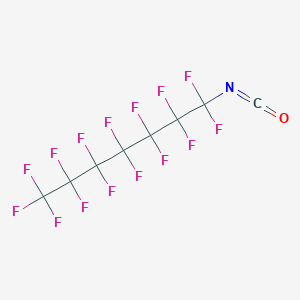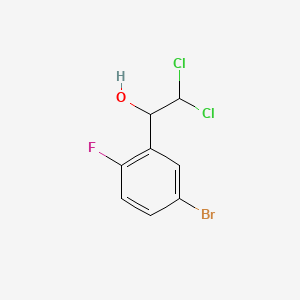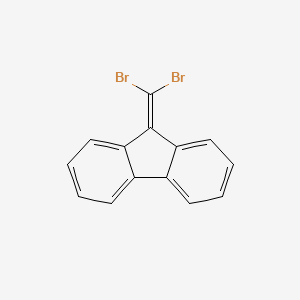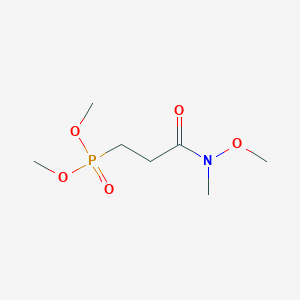
Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate is a chemical compound with the molecular formula C7H16NO5P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate can be synthesized through various methods. One common approach involves the reaction of dimethyl (2-hydroxyethyl)phosphonate with methacryloyl chloride in the presence of triethylamine in dichloromethane . The resulting product is then isolated by distillation under vacuum at 85°C . Another method involves the methanolysis of acid derivatives using bromotrimethylsilane and methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Substitution reactions involving halides or other nucleophiles can lead to the formation of various phosphonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane, methanol, triethylamine, and various halides. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various phosphonate esters .
Applications De Recherche Scientifique
Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can form strong bonds with metal ions, making it effective in applications like corrosion inhibition and metal binding . In biological systems, its interactions with proteins and other biomolecules contribute to its biocompatibility and effectiveness in medical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl (2-hydroxyethyl)phosphonate
- Dimethyl [(2-methacryloyloxy)ethyl]phosphonate
- Phosphonic acid derivatives
Uniqueness
Dimethyl 2-(N-methoxy-N-methylcarbamoyl)ethyl phosphonate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to form strong bonds with metals and its biocompatibility make it particularly valuable in both industrial and medical applications .
Propriétés
Formule moléculaire |
C7H16NO5P |
|---|---|
Poids moléculaire |
225.18 g/mol |
Nom IUPAC |
3-dimethoxyphosphoryl-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C7H16NO5P/c1-8(11-2)7(9)5-6-14(10,12-3)13-4/h5-6H2,1-4H3 |
Clé InChI |
CBFNUFKBRIVNLN-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)CCP(=O)(OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B14760565.png)
![S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate](/img/structure/B14760575.png)
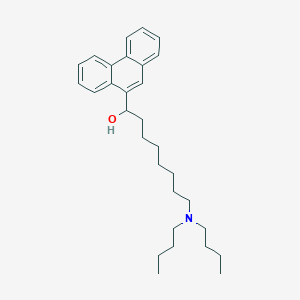
![1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B14760584.png)
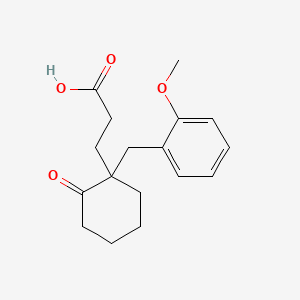
![(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14760591.png)
